molecular formula C8H10N2O2 B2498070 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 1545674-59-6

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B2498070
CAS No.: 1545674-59-6
M. Wt: 166.18
InChI Key: GWVHHQILFXLMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1545674-59-6) is a high-purity, fused heterocyclic compound supplied for research use only. This dihydropyranopyrazole derivative serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates a pyrazole ring annulated to a dihydropyran ring, featuring a reactive aldehyde functional group that allows for further chemical modifications and derivatization. Pyrano[4,3-c]pyrazole scaffolds are recognized as privileged structures in pharmaceutical research due to their wide spectrum of reported biological activities. These fused heterocyclic systems have been identified as key components in the development of novel therapeutic agents, with recent studies highlighting pyranopyrazole derivatives as novel inhibitors of human coronavirus 229E and SARS-CoV-2 Mpro, showing potential as a new COVID-19 therapeutic option . Furthermore, such pyrazole-based scaffolds are frequently explored for their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them valuable templates for constructing bioactive molecule libraries . Researchers utilize this aldehyde-functionalized building block in multicomponent reactions, cyclocondensation reactions, and as a precursor for the synthesis of more complex heterocyclic systems aimed at probing biological mechanisms and identifying new lead compounds. This product is intended for laboratory research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVHHQILFXLMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545674-59-6
Record name 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of hydrazine derivatives with aldehydes and β-ketoesters under specific conditions. For instance, heating compounds with a Vilsmeier–Haack complex at 70°C can result in the formation of the desired pyrazole-4-carbaldehydes . Industrial production methods often focus on optimizing these reactions for higher yields and purity, utilizing catalysts and environmentally friendly procedures .

Chemical Reactions Analysis

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde suggest several promising applications in medicinal chemistry:

  • Antimicrobial Properties : Heterocyclic compounds like this one have shown efficacy against various pathogens. Their unique structures may enhance their ability to interact with microbial targets .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings are frequently studied for their anti-inflammatory properties. Research indicates that derivatives of this compound may exhibit significant anti-inflammatory activity .
  • Cytotoxic Activity : Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines. This makes them potential candidates for anticancer drug development .

Synthesis of Dihydropyrano Derivatives

A notable study involved synthesizing dihydropyrano[2,3-c]pyrazoles using this compound as a precursor. This reaction was facilitated by a nano-eggshell/Ti(IV) catalyst under solvent-free conditions. The resulting compounds exhibited high yields and favorable reaction times .

Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]

Another research effort focused on creating spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] from the compound. This synthesis employed a green methodology involving a four-component reaction that yielded products with strong fluorescence emission characteristics .

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Pyrano[4,3-c]pyrazole Derivatives

Example Compounds :

  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s)
  • 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3t)

Key Differences :

  • Substituents: Both 3s and 3t feature amino, cyano, and aryl groups but lack the aldehyde moiety present in the target compound.
  • Synthesis : Synthesized via multi-step reactions with yields up to 80% (e.g., 3s), contrasting with the target compound’s aldehyde group, which may require specialized oxidation or protection strategies .

Pyrazole-Aldehyde Derivatives

Example Compounds :

  • 1-Methyl-1H-pyrazole-4-carbaldehyde
  • Methyl 1H-pyrazole-3-carboxylate

Key Differences :

  • Structural Complexity: These monocyclic pyrazoles lack the fused pyran ring, reducing steric hindrance and altering reactivity. For instance, the aldehyde in 1-Methyl-1H-pyrazole-4-carbaldehyde is more accessible for nucleophilic additions compared to the bicyclic target compound .
  • Applications : Simpler pyrazole-aldehydes are often intermediates in synthesizing agrochemicals or pharmaceuticals, whereas the target compound’s fused system may target specific biological pathways (e.g., TLR7-9 antagonism as seen in related bicyclic compounds) .

Antimicrobial Pyrazole Derivatives

Example Compounds :

  • Bis[2-amino-6-(aryl)nicotinonitrile] (4a–c)
  • Bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a–c)

Key Differences :

  • Functional Groups: These compounds incorporate α,β-unsaturated ketones and cyano groups, enabling conjugation and hydrogen bonding—features absent in the target compound. The aldehyde group in the target compound could facilitate Schiff base formation, a pathway exploited in antimicrobial agent design .
  • Activity: Derivatives like 9a,b (thieno[2,3-b]pyridine-carboxamide) show antimicrobial activity, suggesting that substituents on the pyrazole core critically influence bioactivity. The target compound’s aldehyde may offer a handle for further functionalization to enhance such properties .

Heterocyclic Compounds in Medicinal Chemistry

Example Compounds :

  • Tetrahydroindolo[2,3-c]quinolinones (Ambocarb analogs)
  • TLR7-9 Antagonists with Pyrazolo[4,3-c]pyridine Cores

Key Differences :

  • Target Selectivity: Ambocarb analogs exhibit multitarget activity (e.g., L-type calcium channels, DYRK1A kinase), where substituents at positions 9–11 modulate potency. Similarly, substituents on the target compound’s pyrano ring may fine-tune selectivity .
  • Therapeutic Potential: The patent-pending TLR7-9 antagonists highlight the relevance of bicyclic pyrazole systems in autoimmune diseases. The target compound’s aldehyde could be leveraged to develop covalent inhibitors or prodrugs .

Biological Activity

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Its unique structural features, including a pyrano-pyrazole framework, suggest potential pharmacological applications. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC8H10N2O2
IUPAC NameThis compound
Chemical ClassHeterocyclic Compound

Synthesis

The synthesis of this compound typically involves multicomponent reactions. One common method includes the use of alkyl nitrile derivatives and hydrazine derivatives in a controlled environment to yield the desired product. The synthesis pathway is crucial for ensuring the purity and efficacy of the compound for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown promising results against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : It effectively inhibits biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.

Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines through various mechanisms.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant apoptosis induction and growth inhibition at IC50IC_{50} values ranging from 7.01±0.60μM7.01\pm 0.60\mu M to 14.31±0.90μM14.31\pm 0.90\mu M .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-714.31Apoptosis induction
NCI-H4608.55Microtubule disassembly
MDA-MB-2317.01Synergistic effect with doxorubicin

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating various biochemical pathways involved in inflammation. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by targeting specific kinases.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic pathways.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or sequential cyclization strategies. For instance, the Vilsmeier-Haack reaction is effective for introducing the aldehyde group into the pyrazole core . Key parameters include:

  • Temperature : Maintaining 80–100°C to avoid side reactions.
  • Catalyst : Using protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) to enhance regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Table 1 : Comparison of synthetic routes
MethodYield (%)Reaction Time (h)Key Reference
Vilsmeier-Haack65–7512–18
Microwave-assisted80–852–4

Q. How can structural integrity and purity of this compound be validated during synthesis?

Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and pyrano-pyrazole backbone (δ 4.2–4.8 ppm for dihydro protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (calculated for C₉H₁₀N₂O₂: 178.0742).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl and aldehyde groups influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer : The aldehyde group acts as an electrophilic site, while the methyl group at position 1 sterically shields the pyrazole nitrogen. Computational studies (DFT) can predict reactive sites:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack.
  • Steric Maps : Analyze spatial hindrance using molecular dynamics simulations .
    Example : In Knoevenagel condensations, the methyl group reduces side reactions by limiting access to the pyrazole N2 position.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) to confirm binding affinity to proposed targets (e.g., enzymes like COX-2) .
  • Dose-Response Optimization : Adjust dosing regimens to account for species-specific differences (e.g., murine vs. human metabolic rates) .

Q. How can computational modeling predict the compound’s interaction with biological targets lacking crystallographic data?

Methodological Answer :

  • Homology Modeling : Build 3D structures of target proteins (e.g., kinases) using SWISS-MODEL, leveraging templates with >30% sequence identity.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding between the aldehyde group and catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. What analytical techniques differentiate between keto-enol tautomerism in the pyrano-pyrazole system?

Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., coalescence temperature for enol protons).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) vs. enol (O-H, ~3200 cm⁻¹) peaks .
  • X-ray Diffraction : Resolve tautomeric forms crystallographically; the keto form dominates in solid state due to intramolecular H-bonding .

Q. How can synthetic byproducts be minimized during large-scale production for preclinical studies?

Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce decomposition.
  • Purification : Employ reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from regioisomers .
  • Quality Control : Implement in-line FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.